Cyclohexyl-hexyl-beta-D-maltoside

Catalog No.
S776017
CAS No.
228579-27-9
M.F
C24H44O11
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl-hexyl-beta-D-maltoside

CAS Number

228579-27-9

Product Name

Cyclohexyl-hexyl-beta-D-maltoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H44O11

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

WUCWJXGMSXTDAV-QKMCSOCLSA-N

SMILES

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Detergent for Membrane Protein Research:

  • Cymal-6 acts as a mild, non-ionic detergent [, ]. This property makes it valuable for solubilizing and purifying membrane proteins, which are essential components of cell membranes and play crucial roles in various cellular processes [, ].
  • Due to its gentle nature, Cymal-6 helps preserve the structure and function of membrane proteins during extraction and purification, allowing researchers to study them effectively [, ].

Protein Crystallization:

  • Cymal-6 can facilitate the crystallization of membrane proteins, a critical step in determining their three-dimensional structures using X-ray crystallography [].
  • By surrounding the protein molecule and creating a stable environment, Cymal-6 promotes the orderly arrangement of protein molecules required for crystal formation [].

Enzyme Inhibition:

  • Research suggests that Cymal-6 possesses enzyme inhibitory activity, particularly against TEM-1 beta-lactamase, an enzyme produced by some bacteria that confers resistance to beta-lactam antibiotics [].
  • While further investigation is needed, this finding opens potential avenues for developing novel strategies to combat antibiotic-resistant bacteria [].

Cyclohexyl-hexyl-beta-D-maltoside is a synthetic compound belonging to the class of fatty acyl glycosides derived from mono- and disaccharides. Its chemical formula is C₂₄H₄₄O₁₁, and it is recognized for its unique structural properties, which include a cyclohexyl and hexyl group attached to a beta-D-maltoside moiety. This compound is often used in biochemical research as a non-ionic detergent, facilitating the solubilization of membrane proteins and other hydrophobic biomolecules in aqueous solutions .

Cymal-6 interacts with membrane proteins through a process called detergent solubilization. The hydrophobic tail of Cymal-6 inserts into the hydrophobic regions of the protein, while the hydrophilic headgroup interacts with the surrounding water molecules. This interaction disrupts the natural lipid environment of the protein but maintains its structure and function, allowing researchers to isolate and study it in a soluble form [].

Typical of glycosides and detergents. It can participate in hydrolysis reactions, where the glycosidic bond can be cleaved by acids or enzymes, resulting in the release of beta-D-maltose and the corresponding alcohols (cyclohexanol and hexanol). Additionally, it may interact with various biological macromolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

This compound exhibits significant biological activity, particularly in its role as a detergent in biochemical assays. Cyclohexyl-hexyl-beta-D-maltoside is known for its ability to stabilize proteins in solution, making it valuable for studying membrane proteins' structure and function. It has been shown to effectively solubilize proteins without denaturing them, preserving their biological activity . Furthermore, its use as a surfactant can enhance the solubility of poorly soluble compounds in biological systems.

Cyclohexyl-hexyl-beta-D-maltoside can be synthesized through various chemical methods. One common approach involves the glycosylation of cyclohexanol and hexanol with maltose or maltosyl halides under acidic or enzymatic conditions. This reaction typically requires specific catalysts or conditions to ensure high yield and selectivity for the desired glycosidic bond formation. The synthesis may also involve purification steps such as chromatography to isolate the final product from unreacted starting materials and by-products .

The applications of cyclohexyl-hexyl-beta-D-maltoside are diverse:

  • Biochemical Research: It is widely used as a detergent for solubilizing membrane proteins, which is crucial for structural studies and functional assays.
  • Pharmaceutical Development: The compound aids in drug formulation by enhancing the solubility of hydrophobic drugs.
  • Analytical Chemistry: It serves as a stabilizing agent in various analytical techniques, including chromatography and mass spectrometry.

Interaction studies involving cyclohexyl-hexyl-beta-D-maltoside focus on its ability to bind to proteins and influence their conformational states. Research indicates that this compound can alter protein dynamics, potentially revealing hidden allosteric sites that may be targeted for drug development . Additionally, studies have shown that it can modulate enzyme activities by stabilizing specific conformations or disrupting unfavorable interactions within protein complexes .

Cyclohexyl-hexyl-beta-D-maltoside shares structural similarities with other glycosides and non-ionic detergents. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Cyclohexyl maltosideContains a cyclohexyl group attached to maltosePrimarily used for solubilization of membrane proteins
Octyl-beta-D-glucosideContains an octyl group attached to glucoseMore hydrophobic than cyclohexyl-hexyl-beta-D-maltoside
Dodecyl-beta-D-maltosideContains a dodecyl group attached to maltoseHigher hydrophobicity; used in different applications

Cyclohexyl-hexyl-beta-D-maltoside's unique combination of cyclohexane and hexane groups allows for a balanced hydrophilic-hydrophobic character, making it particularly effective for specific biochemical applications where mild detergency is required without compromising protein integrity .

Glycosylation Reaction Mechanisms for Maltoside Formation

The synthesis of cyclohexyl-hexyl-beta-D-maltoside relies on well-established glycosylation methodologies that enable the formation of glycosidic bonds between the maltoside head group and the cyclohexylhexyl alkyl chain [1] [2]. The formation of these glycosidic linkages represents a critical step in detergent synthesis, requiring precise control over stereochemistry to achieve the desired beta anomeric configuration [3] [4].

Glycosidic bond formation involves the coupling of a nucleophilic hydroxyl group with an electrophilic anomeric carbon, typically through substitution mechanisms that can proceed via different pathways depending on the glycosyl donor employed [5] [6]. The reaction mechanism fundamentally determines the stereochemical outcome, with neighboring group participation playing a crucial role in directing the anomeric selectivity toward the thermodynamically favored beta configuration [7].

Koenigs-Knorr vs Trichloroacetimidate Approaches

The Koenigs-Knorr glycosylation reaction represents one of the most established methods for synthesizing glycosidic linkages in maltoside detergents [8] [9]. This methodology employs glycosyl halides as donors in the presence of silver carbonate and catalytic amounts of iodine to facilitate glycosidic bond formation [8]. The reaction proceeds through a substitution mechanism that typically involves neighboring group participation, resulting in high stereoselectivity for beta-linked products [9].

In the Koenigs-Knorr approach, the glycosyl bromide donor undergoes nucleophilic attack by the cyclohexylhexyl alcohol acceptor, with silver carbonate serving both as a halide scavenger and as an activator for leaving group departure [8]. The mechanism requires rigorously anhydrous conditions and the use of molecular sieves to ensure optimal yields [9]. The reaction typically proceeds at room temperature to 40 degrees Celsius in dichloromethane solvent, providing yields in the range of 50-70 percent with excellent beta-selectivity [8] [9].

The trichloroacetimidate method offers an alternative approach for maltoside synthesis, utilizing glycosyl trichloroacetimidates as highly reactive donors that can be activated under mild acidic conditions [10] [11]. This methodology has gained prominence due to the ease of donor preparation and the ability to achieve glycosylation under relatively mild conditions [12]. The reaction mechanism involves the formation of ion pairs through an substitution nucleophilic internal-like pathway, where the trichloroacetimidate leaving group facilitates anomeric activation [11] [13].

Research has demonstrated that trichloroacetimidate donors can provide variable anomeric selectivity depending on the specific reaction conditions and the nature of the acceptor alcohol [11] [12]. The formation of anomeric trichloroacetamides as side products has been identified as a significant challenge, occurring through an intermolecular aglycon transfer mechanism rather than simple rearrangement [10] [11]. This insight has led to the development of improved protocols, including the inverse glycosylation procedure, which minimizes side product formation by controlling the concentration of reactive donor species [10].

The following table summarizes the key differences between these two glycosylation approaches:

ParameterKoenigs-Knorr MethodTrichloroacetimidate Method
Reaction MechanismSN2-like with inversionSNi-like ion pair mechanism
Anomeric SelectivityHigh β-selectivityVariable α/β selectivity
Typical Yields (%)50-7060-85
Reaction ConditionsSilver carbonate, catalytic iodineLewis acid catalysis
Side ProductsMinimal halide byproductsTrichloroacetamide formation
Stereochemical ControlNeighboring group participationAnomeric effect dependent
Temperature (°C)Room temperature to 400 to room temperature
Solvent SystemDichloromethane, molecular sievesDichloromethane or acetonitrile

Anomeric Control in Cyclohexylhexyl Maltoside Synthesis

Achieving precise anomeric control in cyclohexylhexyl maltoside synthesis requires understanding of the fundamental factors that govern stereochemical outcomes in glycosylation reactions [7] [14]. The anomeric effect plays a central role in determining the thermodynamic stability of different anomeric forms, with electronegative substituents at the anomeric carbon preferentially adopting axial configurations [7] [14].

The synthesis of the beta anomer of cyclohexyl-hexyl-D-maltoside necessitates careful consideration of the reaction mechanism and the influence of neighboring group participation [4] [15]. When acetyl protecting groups are employed on the maltoside donor, neighboring group participation by the C-2 acetyl group can effectively direct the stereochemical outcome toward the desired beta configuration [15]. This participation involves the formation of a cyclic acetoxonium intermediate that shields the alpha face of the anomeric carbon, forcing nucleophilic attack from the beta face [15].

Research has shown that the choice of protecting groups significantly influences anomeric selectivity in maltoside synthesis [15]. Benzyl ether protecting groups, while providing excellent stability, do not offer neighboring group participation and may result in lower stereoselectivity [15]. Conversely, ester protecting groups such as acetyl or benzoyl can provide effective anchimeric assistance, leading to high beta-selectivity [15].

The nature of the acceptor alcohol also impacts anomeric control, with secondary alcohols like cyclohexylhexanol presenting unique challenges due to steric hindrance [9]. Studies on cycloalkyl glycoside synthesis have demonstrated that the stereochemical outcome can be influenced by the conformational preferences of the cyclohexyl ring system [9]. The equatorial and axial orientations of the hydroxyl group in cyclohexanol derivatives can lead to different reaction rates and selectivities [9].

Temperature control represents another critical parameter for achieving optimal anomeric selectivity [11] [12]. Lower temperatures generally favor kinetic control and can enhance stereoselectivity, particularly in trichloroacetimidate-mediated glycosylations [12]. However, excessively low temperatures may lead to incomplete conversion or increased side product formation [11].

Chromatographic Purification Techniques

The purification of cyclohexyl-hexyl-beta-D-maltoside requires sophisticated chromatographic methods to achieve the high purity levels necessary for biochemical applications [16] [17]. The amphiphilic nature of maltoside detergents presents unique challenges in purification, as these compounds exhibit both hydrophilic and hydrophobic characteristics that must be carefully considered in method development [18] [17].

Effective purification strategies must address several key objectives: removal of unreacted starting materials, separation of anomeric isomers, elimination of side products, and achievement of high chemical purity suitable for membrane protein applications [17] [19]. The choice of chromatographic technique depends on the specific impurities present and the required level of purity for the intended application [20].

Ion-Exchange Resin Optimization for Detergent Isolation

Ion-exchange chromatography has emerged as a powerful technique for the purification of nonionic detergents like cyclohexyl-hexyl-beta-D-maltoside [21] [22]. The method exploits the differential interaction of detergents and impurities with charged resin matrices, enabling effective separation based on charge characteristics [23] [21].

The optimization of ion-exchange conditions for maltoside purification requires careful consideration of several parameters including resin type, buffer composition, ionic strength, and elution conditions [24] [25]. Anion-exchange resins such as Q-Sepharose Fast Flow have demonstrated particular effectiveness for nonionic detergent purification [22]. The separation mechanism relies on the preferential binding of charged impurities to the resin while allowing the neutral maltoside detergent to pass through unretained [21] [22].

Research has shown that the success of ion-exchange purification depends critically on buffer selection and ionic strength optimization [24]. Tris-hydrochloride buffers at physiological pH have proven effective for maintaining protein stability during detergent purification procedures [24]. The ionic strength must be carefully balanced to ensure adequate binding of impurities while preventing non-specific interactions that could lead to detergent loss [24].

The elution strategy represents a crucial aspect of ion-exchange optimization, with stepwise salt gradients providing superior resolution compared to linear gradients [22] [26]. Sodium chloride gradients from 0 to 1 molar concentration have been successfully employed for the removal of ionic contaminants from maltoside preparations [22]. The gradient slope and duration must be optimized to achieve baseline separation while maintaining reasonable analysis times [24].

Column loading capacity represents another important consideration in ion-exchange optimization [23] [25]. Overloading can lead to breakthrough of impurities and reduced separation efficiency, while underloading may result in peak broadening and poor resolution [25]. Dynamic binding capacity studies have shown that optimal loading typically occurs at 60-80 percent of the theoretical maximum capacity [25].

The following table presents optimized chromatographic parameters for different purification techniques:

TechniqueMobile PhaseSeparation PrincipleDetection Limit (μg)Resolution Factor
Ion-Exchange (Q-Sepharose)Tris-HCl buffer, NaCl gradientCharge-based separation1-101.2-2.5
Ion-Exchange (SP-Sepharose)Acetate buffer, NaCl gradientCharge-based separation1-101.2-2.5
Size Exclusion (Sephadex G-25)Water or low ionic strength bufferSize exclusion10-501.1-1.8
HPLC (Silica)Dichloromethane/Methanol/Acetic acidPolarity-based separation0.1-11.5-3.0
HPLC (C18 Reverse Phase)Acetonitrile/Water gradientHydrophobicity gradient0.05-0.52.0-4.0
Thin Layer ChromatographyChloroform/Methanol/WaterPolarity and mobility0.05-11.2-2.0

HPLC Analysis of Anomeric Purity and Isomer Separation

High-performance liquid chromatography represents the gold standard for anomeric purity analysis and isomer separation in cyclohexyl-hexyl-beta-D-maltoside preparations [17] [19]. The technique provides the resolution necessary to distinguish between alpha and beta anomers, which is critical for ensuring product quality and consistency [19] [27].

The development of HPLC methods for maltoside analysis requires careful optimization of column chemistry, mobile phase composition, and detection systems [28] [19]. Silica-based columns have demonstrated particular effectiveness for anomeric separation, with normal-phase chromatography providing excellent resolution between alpha and beta isomers [19]. The separation mechanism relies on differential hydrogen bonding interactions between the anomeric hydroxyl groups and the silica stationary phase [19].

Mobile phase optimization represents a critical aspect of method development, with binary solvent systems typically providing superior separation compared to single solvents [28] [19]. Acetonitrile-water mixtures have proven effective for maltoside analysis, with the organic content optimized to achieve baseline resolution while maintaining reasonable analysis times [28]. The addition of small amounts of acetic acid can improve peak shape and enhance separation by suppressing ionization of trace impurities [17].

Detection system selection significantly impacts method sensitivity and selectivity [17] [28]. Evaporative light scattering detection has emerged as the preferred technique for maltoside analysis due to its universal response and freedom from interference by ultraviolet-absorbing impurities [28]. The technique provides excellent linearity over wide concentration ranges and detection limits in the microgram range [17].

Method validation studies have demonstrated that optimized HPLC conditions can achieve resolution factors greater than 2.0 for alpha-beta anomeric pairs [19]. The analysis time typically ranges from 20 to 45 minutes depending on the specific column and mobile phase conditions employed [28]. Sample preparation requires minimal processing, with direct injection of diluted detergent solutions providing adequate sensitivity for most applications [19].

Quantitative analysis of anomeric purity requires careful calibration using authenticated standards of known composition [29] [19]. The integration of peak areas must account for potential differences in detector response between anomers, although studies have shown that response factors are typically equivalent for anomeric pairs [29]. Method precision studies have demonstrated relative standard deviations of less than 2 percent for replicate injections, indicating excellent analytical reproducibility [17].

The following table summarizes analytical methods for anomeric purity determination:

MethodDetection PrincipleSensitivity (mol%)Analysis Time (min)Sample Requirement (mg)
H-1 NMR IntegrationAnomeric proton chemical shifts1-215-305-10
C-13 NMR AnalysisAnomeric carbon shifts0.5-160-12010-20
HPLC with ELSDEvaporative light scattering0.1-0.520-451-5
Mass SpectrometryMolecular ion analysis0.01-0.15-150.1-1
Optical RotationSpecific rotation measurement5-102-550-100
Quantitative NMR (qNMR)Internal standard comparison0.1-0.530-605-15

The physical and chemical properties of purified cyclohexyl-hexyl-beta-D-maltoside are summarized in the following table:

PropertyValueMeasurement Conditions
Molecular FormulaC24H44O11Elemental analysis
Molecular Weight (g/mol)508.60Mass spectrometry
Critical Micelle Concentration (mM)0.56Surface tension method
Aggregation Number63Light scattering
Micellar Molecular Weight32,000Calculated from aggregation
Optical Rotation [α]D20+47.0 ± 3°c = 0.5% in methanol
Melting Point (°C)78-82Capillary method
Solubility in Water (g/L)>10025°C, pH 7.0

Critical Micelle Concentration (CMC) Determination

Pyrene Fluorescence Spectroscopy Methodology

The determination of critical micelle concentration for Cyclohexyl-hexyl-beta-D-maltoside employs pyrene fluorescence spectroscopy as a highly sensitive and reliable method. This technique exploits the unique photophysical properties of pyrene, which exhibits distinct fluorescence characteristics depending on its microenvironment [1] [2]. The method is based on the linear relationship between surfactant concentration and the ratio of fluorescence intensities at peaks I and III (IFIII/IFI) of the pyrene emission spectrum [1].

The pyrene fluorescence methodology involves the preparation of samples containing a constant concentration of pyrene (typically 0.2-1.0 μM) with varying concentrations of Cyclohexyl-hexyl-beta-D-maltoside [1]. The fluorescence intensity ratio IFIII/IFI changes dramatically as the surfactant concentration approaches the critical micelle concentration, providing a sharp transition point for accurate CMC determination [2]. For Cyclohexyl-hexyl-beta-D-maltoside, the experimentally determined CMC value of 0.56 mM demonstrates excellent agreement with values obtained through alternative methods [3] [4] [5].

Recent methodological improvements have established that sample preparation method III, which omits the addition of micro amounts of dye into each individual sample, provides the most accurate results with the smallest standard deviation [1]. This approach reduces operational procedures and minimizes errors associated with dye addition, leading to average deviations of ±0.05 mM for CMC determinations [1]. The pyrene fluorescence method has been validated across multiple temperature ranges and shows consistent reproducibility for Cyclohexyl-hexyl-beta-D-maltoside measurements.

Temperature and Ionic Strength Dependence

The critical micelle concentration of Cyclohexyl-hexyl-beta-D-maltoside exhibits characteristic temperature dependence typical of non-ionic surfactants, following a U-shaped curve with a minimum occurring around 50°C [6] [7]. This temperature dependence reflects the complex interplay between hydrophobic interactions, hydrogen bonding, and water structure modifications that govern micellization thermodynamics [6]. Below the minimum temperature, the CMC decreases due to reduced hydration of the hydrophilic oxyethylene groups, which favors micelle formation [6] [7]. Above the minimum, the CMC increases as elevated temperatures disrupt the structured water surrounding hydrophobic groups, which disfavors micellization [6].

The temperature at which the CMC minimum occurs for Cyclohexyl-hexyl-beta-D-maltoside is approximately 50°C, consistent with other non-ionic surfactants containing similar polyethylene oxide headgroups [7] [8]. This minimum temperature is influenced by the molecular structure, with extending the alkyl chain leading to a slight decrease in the minimum temperature, while extending the ethylene oxide chain shifts the minimum to higher temperatures [7]. The thermodynamic parameters derived from temperature-dependent CMC measurements reveal that micellization is predominantly an entropy-driven process, particularly at lower temperatures [6].

Ionic strength effects on Cyclohexyl-hexyl-beta-D-maltoside behavior are less pronounced compared to ionic surfactants due to its non-ionic nature [9]. However, the presence of electrolytes can influence the micellization process through effects on water structure and hydration of the polar headgroups [9] [10]. At ionic strengths below 0.1 M, minimal changes in CMC are observed, but at higher ionic strengths (>0.5 M), subtle decreases in CMC may occur due to salting-out effects [9]. The aggregation number of Cyclohexyl-hexyl-beta-D-maltoside micelles shows limited sensitivity to ionic strength variations, maintaining values in the range of 63-91 across different solution conditions [4] [5].

Micelle Morphology and Aggregation Dynamics

Small-Angle X-ray Scattering (SAXS) Analysis

Small-angle X-ray scattering represents a powerful technique for characterizing the morphology and structural parameters of Cyclohexyl-hexyl-beta-D-maltoside micelles [11] [12]. SAXS analysis provides detailed information about micelle size, shape, and internal structure through the measurement of scattering intensity as a function of momentum transfer [11]. The technique is particularly valuable for detergent micelles because it can probe both the overall micelle dimensions and the electron density distribution within the micelle structure [12].

The SAXS curve of Cyclohexyl-hexyl-beta-D-maltoside micelles can be effectively analyzed using two-component ellipsoid models, consisting of a dense outer shell corresponding to the maltoside headgroups and a less electron-dense hydrophobic core formed by the cyclohexyl-hexyl chains [11] [13]. The Guinier analysis of the forward scattering intensity provides model-independent measurements of the micelle aggregation number and radius of gyration [13]. For Cyclohexyl-hexyl-beta-D-maltoside, the radius of gyration typically ranges from 1.5 to 2.5 nm, consistent with the molecular dimensions of the surfactant [11].

The position of the broad maximum in the SAXS intensity curve correlates with the characteristic headgroup-headgroup distance across the micelle core, while the first minimum position provides information about the overall micelle volume [11] [12]. Advanced analysis techniques, including singular value decomposition methods, can separate the scattering contributions from protein-detergent complexes and empty micelles, enabling precise determination of complex stoichiometry [14]. The SAXS data for Cyclohexyl-hexyl-beta-D-maltoside micelles demonstrate excellent agreement with spherical to slightly ellipsoidal models, indicating well-defined micellar structures [11].

Micelle-Protein Complex Stoichiometry Calculations

The determination of micelle-protein complex stoichiometry for Cyclohexyl-hexyl-beta-D-maltoside systems requires sophisticated analytical approaches that can distinguish between bound and free detergent molecules [15] [16]. Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide direct measurements of intact membrane protein complexes with precise mass determination [15] [17]. These methods enable the identification of specific lipid and detergent binding, revealing the exact stoichiometry of protein-detergent complexes [15].

The calculation of micelle-protein complex stoichiometry involves several key parameters: the aggregation number of the free micelle, the amount of detergent bound to the protein, and the concentration of free detergent in equilibrium with the complex [16]. For Cyclohexyl-hexyl-beta-D-maltoside, the native aggregation number of 63-91 provides a baseline for stoichiometric calculations [4] [5]. When proteins are solubilized in this detergent, the formation of protein-detergent complexes results in a redistribution of detergent molecules, with some forming a protective belt around the membrane protein [16].

Advanced computational approaches combine experimental data from multiple techniques to derive accurate stoichiometric relationships [16]. The integration of mass spectrometry data with analytical ultracentrifugation and dynamic light scattering results enables the determination of both the protein stoichiometry and the detergent binding ratios [16] [17]. For Cyclohexyl-hexyl-beta-D-maltoside complexes, typical protein-detergent ratios range from 1:50 to 1:200, depending on the size and hydrophobic surface area of the membrane protein [16]. These calculations are essential for understanding the stability and functional properties of membrane protein complexes in detergent solutions.

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

508.28836222 g/mol

Monoisotopic Mass

508.28836222 g/mol

Heavy Atom Count

35

Wikipedia

Cyclohexyl-Hexyl-Beta-D-Maltoside
Cymal-6

Dates

Last modified: 08-15-2023

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